3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid, also known by its Chemical Abstracts Service (CAS) number 773125-92-1, is a synthetic compound that exhibits potential therapeutic properties. This compound belongs to the class of amino acids and is characterized by the presence of a trifluoromethyl group and a furan moiety, which contribute to its unique chemical properties and biological activities.
The compound can be synthesized through various chemical methods, with research indicating its use in scientific studies and potential applications in medicinal chemistry. It has been cataloged in chemical databases such as PubChem and ChemBlink, providing detailed information on its structure and properties.
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid is classified as an amino acid derivative due to the presence of an amino group (-NH2) and a carboxylic acid group (-COOH). Its molecular formula is C14H12F3NO3, indicating a complex structure that includes fluorine atoms, which are known to enhance biological activity.
The synthesis of 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compound.
The molecular structure of 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid features:
c1cc(cc(c1)C(F)(F)F)c2ccc(o2)C(CC(=O)O)N
The compound can participate in various chemical reactions typical for amino acids and derivatives:
These reactions can be facilitated by catalysts or specific reaction conditions (e.g., heat or acidic/basic environments). The presence of the trifluoromethyl group may influence reactivity due to its electron-withdrawing effects.
The mechanism of action for 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The furan moiety may facilitate binding through π-stacking interactions, while the amino group can participate in hydrogen bonding.
Studies indicate that compounds with similar structures exhibit inhibitory activity against specific enzymes, suggesting potential applications in drug development.
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid has potential applications in:
The compound's diverse functionalities make it a candidate for further research into its therapeutic potential and applications across different scientific fields.
CAS No.: 4682-03-5
CAS No.: 14681-59-5
CAS No.: 11002-90-7
CAS No.: 14680-51-4
CAS No.: 54061-45-9